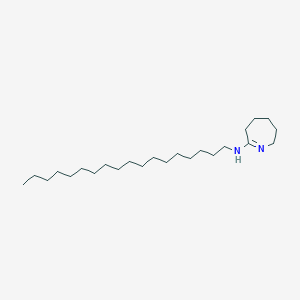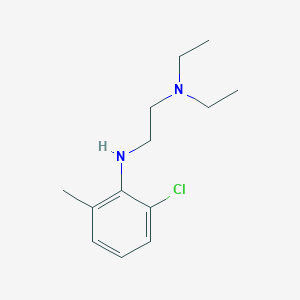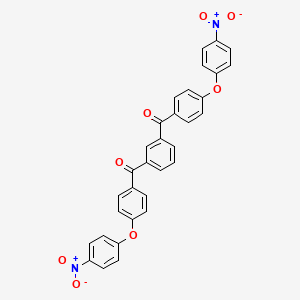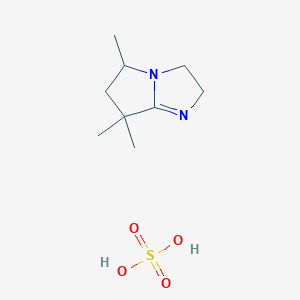
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenoxyethyl group, and an acetamide moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1-Methyl-2-phenoxyethylamine: This intermediate can be synthesized by reacting 1-methyl-2-phenoxyethanol with ammonia or an amine under suitable conditions.
Acylation Reaction: The 1-Methyl-2-phenoxyethylamine is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding acetamide derivative.
Cyclization: The acetamide derivative is subjected to cyclization conditions to form the pyrrolidine ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide can be compared with other similar compounds, such as:
Phenoxybenzamine: An alpha-adrenergic antagonist with a similar phenoxyethyl group.
N-(1-Methyl-2-phenoxyethyl)-1-phenylmethanimine Oxide: A related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101354-26-1 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
N-(1-phenoxypropan-2-yl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C15H22N2O2/c1-13(12-19-14-7-3-2-4-8-14)16-15(18)11-17-9-5-6-10-17/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) |
Clé InChI |
CFSHHPUWWPSARG-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC=C1)NC(=O)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077310.png)

![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B15077325.png)




![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B15077350.png)

![3-(3-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15077365.png)
![5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B15077381.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15077387.png)
